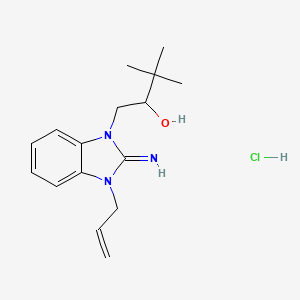![molecular formula C15H14ClFN2O3 B4985041 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide](/img/structure/B4985041.png)
2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of oxazole carboxamides and has been studied for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the anti-inflammatory and analgesic effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide include the inhibition of COX enzymes, resulting in the reduction of prostaglandin production. This leads to the reduction of inflammation, pain, and fever. Additionally, this compound has been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases, including cancer. It is also relatively easy to synthesize, making it readily available for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the scientific research of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide. These include further studies to determine its efficacy and safety in vivo, as well as its potential as an anti-cancer agent. Additionally, further studies can be conducted to determine its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, studies can be conducted to determine the potential of this compound as a drug delivery system for other therapeutic agents.
Métodos De Síntesis
The synthesis method of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide involves the reaction of 2-chloro-4-fluorophenol with 2-bromoacetic acid to form 2-(2-chloro-4-fluorophenoxy)acetic acid. This intermediate is then reacted with cyclobutanone in the presence of sodium hydride to form 2-(2-chloro-4-fluorophenoxy)methylcyclobutanone. The final step involves the reaction of this intermediate with oxalyl chloride and ammonium hydroxide to form 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide.
Aplicaciones Científicas De Investigación
2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c16-11-6-9(17)4-5-13(11)21-8-14-19-12(7-22-14)15(20)18-10-2-1-3-10/h4-7,10H,1-3,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFCJVBKWPLMAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)benzoate](/img/structure/B4984959.png)
![1-(2-fluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4984967.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4984973.png)
![methyl 6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)nicotinate](/img/structure/B4984975.png)
![1-acetyl-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4984991.png)


![N-methyl-N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4985012.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(3,4,5-trimethoxybenzoyl)oxime hydrochloride hydrate](/img/structure/B4985016.png)

![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4985025.png)
![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4985059.png)